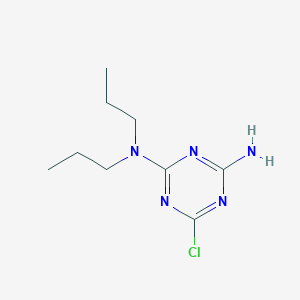

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. It is characterized by the presence of a triazine ring substituted with a chlorine atom and two dipropylamine groups. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dipropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified through recrystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted triazines with different functional groups.

Oxidation: Formation of triazine N-oxides.

Reduction: Formation of reduced triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine exhibits promising anticancer properties. It has been shown to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes are critical for DNA replication and cellular metabolism in cancer cells .

Case Study: Inhibition of Cancer-Related Enzymes

- Enzyme Targeted : DNA topoisomerase IIα

- Effect : Inhibition leads to reduced proliferation of cancer cells.

- Mechanism : The compound interferes with the enzyme's ability to manage DNA strands during replication.

1.2 Central Nervous System Disorders

The compound also shows potential in treating central nervous system disorders by binding to various receptors, including serotonin and adenosine receptors. This binding can modulate neurotransmitter activity, which is crucial for conditions like depression and anxiety .

Agricultural Applications

2.1 Herbicidal Properties

There is growing interest in the use of triazine derivatives as herbicides due to their ability to inhibit photosynthesis in plants. This compound may serve as a lead compound for developing new herbicides that target specific weed species while minimizing damage to crops .

Table 1: Comparison of Herbicidal Activity

| Compound | Target Species | Mode of Action | Efficacy |

|---|---|---|---|

| This compound | Various weeds | Photosynthesis inhibition | High |

| Traditional Triazines | Broadleaf weeds | Photosynthesis inhibition | Moderate |

Materials Science

3.1 Synthesis of Functional Polymers

The compound can be utilized as a building block for synthesizing functional polymers with specific properties such as thermal stability and chemical resistance. Its triazine structure allows for the formation of cross-linked networks that are beneficial in creating advanced materials for electronics and coatings .

Wirkmechanismus

The mechanism of action of 6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In agricultural applications, it inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, leading to the disruption of electron transport and ultimately causing plant death . In pharmaceutical research, its mechanism of action is still under investigation, but it is believed to interact with various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atrazine: Another triazine herbicide with similar applications in agriculture.

Propazine: A triazine compound used as a herbicide with a similar structure but different substituents.

Simazine: A triazine herbicide with a similar mode of action but different chemical properties

Uniqueness

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dipropylamine groups provide a different steric and electronic environment compared to other triazines, affecting its reactivity and interactions with molecular targets .

Biologische Aktivität

Chemical Identity

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine, with the CAS number 98880-49-0, is a triazine derivative characterized by its molecular formula C9H16ClN5 and a molecular weight of 229.71 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted the compound's potential in inhibiting the growth of Staphylococcus aureus, which is part of the ESKAPE pathogens known for their resistance to antibiotics .

The biological activity of this compound may be attributed to its ability to release nitric oxide (NO- ), which plays a crucial role in bacterial inhibition. The release of NO- can disrupt bacterial cell functions and inhibit essential metabolic pathways such as fatty acid synthesis . Furthermore, structure-activity relationship studies suggest that modifications in the triazine structure can enhance solubility and bioavailability, thereby improving its pharmacokinetic profiles .

Case Studies

- Antitubercular Activity : A notable study on related triazines demonstrated their antitubercular properties through mechanisms involving NO- release and inhibition of cell wall biosynthesis. This research emphasized the importance of optimizing triazine derivatives for better efficacy against drug-resistant strains of Mycobacterium tuberculosis .

- Herbicidal Potential : In agricultural applications, triazines are recognized for their herbicidal properties. Comparative studies have shown that certain triazine derivatives possess significant inhibitory effects on weed growth, suggesting potential uses in crop protection .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other triazine derivatives:

| Compound Name | Antimicrobial Activity (MIC) | Herbicidal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 150 nM against S. aureus | Moderate | NO- release |

| JSF-2019 | 150 nM against M. tuberculosis | Low | NO- release and InhA inhibition |

| Propazine | Not specified | High (18.3 mm IZD) | Inhibition of photosynthesis |

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary assessments indicate that certain triazines can exhibit cytotoxic effects at high concentrations; hence, further toxicity studies are warranted to evaluate safe usage levels in both clinical and agricultural settings .

Eigenschaften

IUPAC Name |

6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJNQOWDEAEIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=NC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.